Cas no 557792-97-9 ((+-)-2,3-Dihydro-myricetin)

(+-)-2,3-Dihydro-myricetin structure
Nome del prodotto:(+-)-2,3-Dihydro-myricetin
(+-)-2,3-Dihydro-myricetin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+-)-2,3-Dihydro-myricetin
- (+)-dihydromyricetin
- (+/-)-dihydromyricetin
- (2R,3R)-3,5,7,3',4',5'-hexahydroxyflavonol
- 3,3',4',5,5',7-Hexahydroxyflavanone
- 3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavone
- 3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol
- 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-on
- 3,5,7-trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
- ampelopsin
- ampeloptin
- dihydromyricetin
- dihydro-myricetin
- DMY
- 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
- VS-11511
- Q27103961
- DTXSID001347411
- 119439-94-0
- trans-3,3',4',5,5',7-Hexahydroxyflavanone
- MFCD00189451
- rel-(2R,3R)-3,5,7,3',4',5'-hexahydroxyflavanone
- SY067288
- rel-(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- SCHEMBL134532
- MEGxp0_000639
- 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- Flavanone base + 6O
- NCGC00180710-01
- CHEBI:28917
- 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-
- ACon1_000284
- SMR000440772
- CS-0329367
- 557792-97-9
- MLS006011805
- AKOS005720975
- Ampelopsin;Ampeloptin
- FT-0686596
- HMS3656M15
- 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- STL146391
- BBL032759
- AN-668/21188005
- DB-050127
-
- MDL: MFCD17430312
- Inchi: InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H
- Chiave InChI: KJXSIXMJHKAJOD-UHFFFAOYSA-N
- Sorrisi: C1=C(C(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O)O)O2)O)O)O)O
Proprietà calcolate
- Massa esatta: 320.05321734g/mol
- Massa monoisotopica: 320.05321734g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 445
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 148Ų
(+-)-2,3-Dihydro-myricetin Letteratura correlata
-
Fan Luo,Dandan Zeng,Renxiang Chen,Ayesha Zafar,Ling Weng,Wenxiong Wang,Yubo Tian,Murtaza Hasan,Xugang Shu Food Funct. 2021 12 9007
-
Yanjun Song,Le Sun,Pei Ma,Lijia Xu,Peigen Xiao Food Funct. 2022 13 2491
-
Mengmeng Yuan,Yi Liu,Aiping Xiao,Juan Leng,Liping Liao,Lei Ma,Liangliang Liu RSC Adv. 2019 9 10781
-
Lina Zou,Ying Xu,Peili Luo,Shusheng Zhang,Baoxian Ye Analyst 2012 137 414
-
Yu Li,Pachaiyappan Saravana Kumar,Shengquan Tan,Chuying Huang,Zhixin Xiang,Jiao Qiu,Xuhui Tan,Jianqun Luo,Meijun He RSC Adv. 2022 12 24130
557792-97-9 ((+-)-2,3-Dihydro-myricetin) Prodotti correlati
- 2839128-84-4((2R)-1-(difluoromethyl)sulfanylpropan-2-amine hydrochloride)
- 1805395-37-2(5-Bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1824388-75-1(Methyl 4-methyl-1-benzofuran-3-carboxylate)
- 2377608-45-0(3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester)
- 1254981-45-7(4-Phenyl-4-(trifluoromethyl)piperidine)
- 842140-52-7(3'-Chloro-5'-fluoroacetophenone)
- 389073-24-9(ethyl 4-(2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate)
- 67089-07-0(Phenol, 3-(hexyloxy)-)
- 878798-86-8(2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid)
- 75570-96-6(3,4-Dichloro-2-methylbenzonitrile)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
